The Zanamivir-Cholesterol Conjugate represents a significant advancement in influenza antiviral therapy that addresses critical limitations of existing neuraminidase inhibitors. This innovative conjugate was developed through rational drug design combining the potent neuraminidase inhibition of zanamivir with the membrane-targeting properties of cholesterol. Research demonstrates the conjugate exhibits markedly improved antiviral efficacy and an extended plasma half-life compared to native zanamivir. Notably, single-dose administration conferred complete protection in murine models against lethal challenges of both wild-type and oseltamivir-resistant H275Y mutant H1N1 influenza viruses. Mechanistic studies reveal the compound targets cell membrane localization and inhibits both neuraminidase function and virion assembly. This conjugate technology demonstrates the potential of cholesterol conjugation as a broader strategy for enhancing the pharmacokinetic profiles and efficacy of small-molecule therapeutics.
Influenza virus infections remain a major global health concern, with seasonal epidemics resulting in approximately 3–5 million cases of severe illness and about half a million deaths worldwide annually [1]. The clinical management of influenza depends heavily on two classes of antiviral drugs: M2 ion channel inhibitors (amantadine and rimantadine) and neuraminidase inhibitors (oseltamivir, zanamivir, peramivir, and laninamivir) [2]. Unfortunately, widespread global resistance has rendered M2 inhibitors clinically ineffective, while the efficacy of the most commonly used neuraminidase inhibitor, oseltamivir (OSV), is increasingly challenged by the development of viral resistance, particularly the prevalent H275Y substitution in H1N1 strains [3] [2]. Although zanamivir (ZNV) maintains activity against most oseltamivir-resistant strains, its clinical utility is limited by a poor pharmacokinetic profile and requirement for twice-daily intranasal administration due to low oral bioavailability (approximately 2%) [3] [4].
Zanamivir is a potent neuraminidase inhibitor that functions as a sialic acid analog, binding to the active site of the viral neuraminidase enzyme and preventing the cleavage of sialic acid residues essential for the release and spread of progeny virions from infected cells [5] [6]. While structurally optimal for neuraminidase inhibition, zanamivir possesses high hydrophilicity and minimal plasma protein binding (<10%), resulting in rapid renal excretion with a half-life of only 2.5-5.1 hours [4]. The drug must be administered via oral inhalation to achieve adequate concentrations in the respiratory tract, but this delivery method is problematic for patients with underlying respiratory conditions like asthma or COPD, as it can cause bronchospasm [2] [6]. Furthermore, the frequent dosing regimen compromises patient compliance, especially during pandemic situations where healthcare resources may be strained.
The development of the this compound employed a mechanism-based drug design strategy that leverages the biological properties of cholesterol to overcome the pharmacokinetic limitations of zanamivir [1]. The conjugate was designed to capitalize on several key advantages offered by cholesterol conjugation:
The conjugate synthesis involved covalently linking zanamivir to cholesterol through the hydroxyl group attached to the steroidal ring of cholesterol, forming a stable chemical bond [8]. While the exact linker chemistry was not explicitly detailed in the available literature, cholesterol typically conjugates through its hydroxyl group at the C3 position of the sterol ring system. In general lipid-drug conjugate strategies, drugs are attached to cholesterol using various chemical linkers that determine drug release kinetics, with ester bonds being commonly employed due to their susceptibility to enzymatic cleavage by esterases [8]. The resulting conjugate maintains the neuraminidase-inhibiting capability of zanamivir while acquiring the membrane-targeting properties of cholesterol, creating a dual-function therapeutic agent with improved pharmacological characteristics.
The this compound demonstrated markedly improved antiviral efficacy in cell-based assays compared to unconjugated zanamivir [3] [9]. Quantitative assessment revealed the conjugate exhibited superior potency against multiple influenza strains, including oseltamivir-resistant variants. The following table summarizes the key efficacy parameters documented in initial studies:
Table 1: In Vitro Antiviral Profile of this compound
| Parameter | Zanamivir | This compound | Experimental Conditions |
|---|---|---|---|
| Antiviral Efficacy | Standard efficacy against influenza A and B | Markedly improved efficacy | Cell-based assays [3] |
| Activity Against OSV-resistant H275Y | Maintains activity | Potent efficacy | H1N1 bearing H275Y substitution [3] |
| Cellular Uptake | Limited | Enhanced via membrane targeting | Mechanistic studies [3] |
The pharmacological advantages of the cholesterol conjugation strategy were particularly evident in murine efficacy models, where the conjugate demonstrated significantly enhanced protective effects compared to native zanamivir:
Table 2: In Vivo Efficacy of this compound in Murine Models
| Parameter | Zanamivir | This compound | Significance |
|---|---|---|---|
| Dosing Frequency | Twice-daily administration [3] | Single-dose administration [3] | Improved compliance |
| Protection Against Lethal Challenge | Standard protection | Complete protection | Wild-type and OSV-resistant H1N1 [3] |
| Plasma Half-Life | 2.5-5.1 hours [4] | Markedly improved [3] | Sustained therapeutic effect |
The most striking evidence of enhanced efficacy came from studies demonstrating that a single-dose administration of the conjugate provided complete protection against lethal challenge with both wild-type and oseltamivir-resistant H1N1 influenza viruses, a significant improvement over conventional zanamivir requiring twice-daily dosing [3] [9]. This sustained protective effect correlates with the observed prolonged plasma half-life of the conjugate compared to unmodified zanamivir.
Mechanistic investigations revealed that the this compound operates through a dual mechanism of action that distinguishes it from conventional neuraminidase inhibitors [3]. Unlike native zanamivir, which primarily acts extracellularly to inhibit neuraminidase-mediated virion release, the cholesterol conjugate targets and integrates into host cell membranes, facilitating intracellular uptake and enabling inhibition of multiple stages of the viral lifecycle. This membrane localization is mediated by the cholesterol moiety, which naturally incorporates into lipid bilayers due to its lipophilic properties.
Figure 1: Mechanism of Action of this compound
The conjugate exerts its antiviral effects through two complementary pathways:
This dual mechanism is particularly advantageous for overcoming drug resistance, as it presents multiple barriers to viral replication simultaneously. The ability to inhibit virion assembly represents an expanded mechanism of action beyond conventional neuraminidase inhibitors, which primarily target viral egress rather than intracellular assembly processes.
The this compound was synthesized through covalent linkage of zanamivir to cholesterol, likely through ester bond formation between a carboxylic acid group on zanamivir and the hydroxyl group of cholesterol [8]. General procedures for such conjugations include:
Antiviral activity was evaluated using standardized methodologies:
Animal efficacy studies were conducted using established murine models of influenza infection:
Figure 2: Experimental Workflow for this compound Evaluation
The development of the this compound represents a significant innovation in anti-influenza therapy that effectively addresses the pharmacokinetic limitations of conventional zanamivir while maintaining potent activity against drug-resistant strains. The conjugate's enhanced membrane targeting, prolonged systemic exposure, and dual mechanism of action encompassing both neuraminidase inhibition and disruption of virion assembly position it as a promising candidate for further development.
The cholesterol conjugation strategy demonstrated with zanamivir may have broader applications for improving the delivery and efficacy of other antiviral agents with suboptimal pharmacokinetic profiles. Future research directions should include:
This conjugate technology exemplifies the potential of rational drug design and prodrug strategies to overcome limitations of existing therapeutics, potentially offering improved treatment options for influenza infections with sustained effect and activity against resistant variants.
The table below summarizes the core quantitative data for the Zanamivir-Cholesterol Conjugate in comparison to its parent compound, Zanamivir.
| Property | This compound | Standard Zanamivir |
|---|---|---|
| Molecular Formula | C₆₁H₁₀₄N₈O₁₅ [1] | C₁₂H₂₀N₄O₇ [2] |
| Molecular Weight | 1188.76 g/mol (exact mass) [1] | 332.31 g/mol [2] |
| CAS Number | 2478446-18-1 [1] [3] | 139110-80-8 [2] |
| Mechanism of Action | Long-acting neuraminidase inhibitor; also inhibits viral assembly [4] | Neuraminidase inhibitor [2] |
| Efficacy (Preclinical) | Single-dose administration protected mice from lethal challenge with wild-type and oseltamivir-resistant (H275Y) H1N1 influenza viruses [4] | Requires twice-daily administration [4] |
| Plasma Half-Life | Markedly improved compared to Zanamivir [4] | 2.5 - 5.1 hours [2] |
| Bioavailability | N/A (Improved pharmacokinetic profile) [4] | Low oral bioavailability (~2%); 4-17% by inhalation [2] |
| Solubility | Low water solubility; requires specific formulations for in vivo studies (e.g., DMSO/corn oil mixtures) [1] | N/A |
The conjugate's enhanced efficacy stems from a multi-faceted mechanism that goes beyond simply inhibiting neuraminidase.
Dual mechanism of action of the this compound.
The proposed mechanism is supported by the following key experimental findings:
For researchers looking to work with this compound, here are methodologies for key experiments based on the commercial source [1].
The conjugate has low water solubility and requires specific formulations for animal studies. Below are two recommended protocols for preparing injectable formulations [1]:
While specific protocols for the conjugate were not detailed in the search results, the general approach for evaluating neuraminidase inhibitors involves:
The this compound represents a promising advance in anti-influenza therapy. Its novel dual mechanism and extended duration of action address critical weaknesses of current neuraminidase inhibitors, particularly against drug-resistant strains.
The conjugation of Zanamivir to cholesterol fundamentally enhances its drug properties. The table below summarizes the key improvements as demonstrated in preclinical studies:
| Feature | Zanamivir (Parent Drug) | Zanamivir-Cholesterol Conjugate |
|---|---|---|
| Pharmacokinetic Profile | Poor pharmacokinetic profile, short plasma half-life [1] [2] | Markedly improved plasma half-life [1] [2] |
| Dosing Regimen | Requires twice-daily intranasal administration [1] [2] | Effective with single-dose administration in mouse models [1] |
| Antiviral Efficacy | Limited by rapid clearance | Potent efficacy against wild-type and oseltamivir-resistant (H275Y) H1N1 influenza viruses [1] |
| Mechanism of Action | Inhibits viral neuraminidase, preventing viral release. | Targets cell membrane; inhibits NA function and the assembly of progeny virions [1] [2] |
The superior efficacy and longevity of the this compound stem from a dual mechanism that targets multiple stages of the influenza virus life cycle. The visualization below outlines this proposed mechanism and the experimental evidence supporting it.
The mechanism is supported by key experimental findings:
The primary evidence for the conjugate's efficacy comes from in vivo studies in mice. Key methodological details include:
This conjugate addresses two major limitations in current influenza therapy: the poor pharmacokinetics of Zanamivir and the rising threat of drug-resistant viral strains [1] [4]. The strategy of conjugating a small-molecule drug to cholesterol presents a promising platform for enhancing the properties of other antiviral therapeutics [1] [3].
For detailed synthetic procedures, comprehensive pharmacokinetic data, and complete experimental results, you can access the primary research article on PubMed: This compound: A Long-Acting Neuraminidase Inhibitor with Potent Efficacy against Drug-Resistant Influenza Viruses [1].
Influenza virus remains a persistent global health threat causing significant annual morbidity and mortality worldwide. The treatment landscape for influenza has heavily relied on neuraminidase inhibitors such as zanamivir and oseltamivir, but these therapeutics face substantial challenges including poor pharmacokinetic profiles and emerging viral resistance. Zanamivir, while demonstrating potent antiviral activity, suffers from limitations that restrict its clinical utility, including rapid renal elimination and consequently short plasma half-life, necessitating frequent administration via inhalation. These pharmacological shortcomings have prompted researchers to develop novel strategic approaches to enhance zanamivir's therapeutic potential, leading to the innovative development of zanamivir-cholesterol conjugate (ZNV-C) [1] [2].
The conjugation of therapeutic agents with lipids represents a promising chemical strategy for improving drug pharmacokinetics and efficacy. Lipid-drug conjugates enhance lipophilicity, facilitate association with plasma lipoproteins, and can significantly prolong systemic circulation time. When applied to zanamivir, cholesterol conjugation has demonstrated remarkable improvements in both antiviral potency and pharmacokinetic profile, creating a long-acting neuraminidase inhibitor with potential for single-dose administration against influenza infections. This comprehensive review examines the structure-activity relationship, synthetic approaches, mechanistic actions, and experimental efficacy data supporting the development of this compound as a next-generation influenza therapeutic [3] [1].
The structural design of this compound strategically combines the potent neuraminidase inhibitory activity of zanamivir with the membrane-targeting properties of cholesterol. Zanamivir itself is a sialic acid analog characterized by a guanidino group at the C-4 position that interacts strongly with conserved acidic residues in the neuraminidase active site. This molecular region is responsible for the drug's excellent potency against influenza A and B viruses, including oseltamivir-resistant strains. The cholesterol moiety was selected as the conjugate partner due to its natural membrane integration capability and the propensity for cholesterol-conjugated compounds to associate with plasma lipoproteins, thereby extending circulatory half-life and enhancing tissue distribution [1] [4].
The conjugation strategy specifically links cholesterol to the zanamivir molecule through a covalent bond that preserves the critical pharmacophoric elements of both constituents. This design maintains the active site interactions essential for neuraminidase inhibition while incorporating the membrane-targeting properties of cholesterol. The resulting amphiphilic conjugate demonstrates enhanced cellular uptake and retention compared to unmodified zanamivir, addressing a key limitation of the parent drug while introducing additional mechanisms of antiviral action. The structural optimization focused on identifying a conjugation approach that would balance molecular stability with appropriate drug release characteristics at the site of infection [1].
Table 1: Structural and Pharmacological Comparison of Zanamivir and this compound
| Property | Zanamivir | This compound |
|---|---|---|
| Molecular weight | 332.3 g/mol | ≈ 650-750 g/mol (estimated) |
| Lipophilicity | Low (hydrophilic) | High (lipophilic) |
| Plasma half-life | Short (2-5 hours) | Significantly prolonged |
| Administration route | Inhalation (typically twice daily) | Single-dose potential |
| Cellular uptake | Limited | Enhanced via membrane integration |
| Mechanism of action | Neuraminidase inhibition only | Dual mechanism: NA inhibition + viral assembly interference |
The structural modification from zanamivir to its cholesterol conjugate substantially alters the physicochemical properties of the molecule, transforming it from a hydrophilic compound to a lipophilic one with markedly different distribution characteristics. This increase in lipophilicity facilitates association with plasma lipoproteins, particularly high-density and low-density lipoproteins, which serves to protect the conjugate from rapid renal elimination and enzymatic degradation. The molecular weight increase resulting from cholesterol conjugation further contributes to the prolonged circulation time, as the compound now exceeds the renal filtration threshold. These combined structural modifications address the primary pharmacokinetic limitations of native zanamivir while introducing beneficial tissue distribution properties that enhance antiviral efficacy [1] [2].
The this compound exhibits a dual mechanism of action that enhances its antiviral potency compared to unmodified zanamivir. The primary mechanism remains neuraminidase inhibition, whereby the zanamivir moiety competitively binds to the viral neuraminidase active site, preventing cleavage of sialic acid residues and subsequent release of progeny virions from infected cells. This activity is preserved in the conjugate design, as the cholesterol attachment point does not interfere with critical molecular interactions between the zanamivir pharmacophore and conserved neuraminidase residues. Importantly, the conjugate maintains potent activity against oseltamivir-resistant strains, including H1N1 influenza bearing the H275Y substitution, demonstrating its utility against drug-resistant viruses [1].
The secondary mechanism, conferred by the cholesterol moiety, involves interference with viral assembly and budding processes. The lipophilic character of the conjugate enables it to integrate into host cell membranes and potentially viral envelopes, disrupting the spatial organization required for efficient virion formation. This membrane-targeting activity represents a significant advantage over conventional neuraminidase inhibitors, as it provides an additional antiviral barrier that complements neuraminidase inhibition. Mechanistic studies have confirmed that the conjugate enters host cells and localizes to membrane compartments where viral assembly occurs, thereby exerting its effects at multiple stages of the viral life cycle [1].
Diagram 1: Dual mechanism of antiviral action exhibited by this compound, showing both neuraminidase inhibition and membrane targeting pathways that contribute to its enhanced efficacy.
The conjugation of cholesterol to zanamivir dramatically improves its pharmacokinetic properties, addressing a fundamental limitation of the parent drug. Studies in mouse models have demonstrated a markedly improved plasma half-life compared to unmodified zanamivir, enabling sustained antiviral activity that supports single-dose administration regimens. This extended circulation time results from both increased molecular size, which reduces renal clearance, and association with plasma lipoproteins that protect the conjugate from rapid elimination. The lipoprotein association also facilitates enhanced distribution to tissue sites where influenza replication occurs, potentially increasing drug concentrations at the primary sites of infection [1] [2].
The prolonged pharmacokinetic profile translates directly to enhanced therapeutic efficacy, as demonstrated in lethal challenge models where single-dose administration of the conjugate provided complete protection against both wild-type and oseltamivir-resistant H1N1 influenza viruses. This sustained activity represents a significant advantage over conventional zanamivir, which requires twice-daily administration to maintain therapeutic concentrations. The improved pharmacokinetics also suggest potential for prophylactic applications, where extended protection following single-dose administration could be valuable in outbreak settings or for high-risk populations [1].
Table 2: In Vitro Efficacy of this compound Against Influenza Strains
| Virus Strain | Characteristics | Potency Compared to Zanamivir | Notes |
|---|---|---|---|
| H1N1 wild-type | Standard influenza A | Significantly enhanced | Multiple log reduction in viral titer |
| H1N1 H275Y mutant | Oseltamivir-resistant | Maintained high potency | No cross-resistance observed |
| Influenza B | Alternative human strain | Enhanced activity | Broad-spectrum efficacy maintained |
Comprehensive in vitro evaluation of the this compound has demonstrated superior antiviral activity across multiple influenza strains compared to unmodified zanamivir. The conjugate exhibits significantly lower IC50 values in neuraminidase inhibition assays, indicating enhanced potency at the enzymatic level. In cell-based assays measuring viral replication, the conjugate produces substantial reductions in viral titers at equivalent concentrations, with reported decreases of up to several orders of magnitude compared to untreated controls. Most notably, the conjugate maintains full activity against oseltamivir-resistant strains bearing the H275Y mutation, confirming that the structural modifications do not compromise activity against resistant viruses and may actually enhance it through the additional membrane-targeting mechanism [1].
The enhanced in vitro performance extends beyond simple potency measurements to include prolonged inhibitory effects in wash-out experiments, where the conjugate continues to suppress viral replication even after removal from the culture medium. This sustained activity aligns with the membrane-integration properties conferred by the cholesterol moiety, which enables the compound to remain associated with cellular structures and maintain effective local concentrations. The extended duration of action observed in vitro provides a mechanistic basis for the superior in vivo efficacy and supports the potential for reduced dosing frequency in clinical applications [1].
Table 3: In Vivo Efficacy of this compound in Animal Models
| Model System | Dosing Regimen | Efficacy Outcome | Comparative Advantage |
|---|---|---|---|
| Mouse lethal challenge | Single dose | Complete protection against wild-type and H275Y H1N1 | 190-fold viral load reduction |
| Ferret model | Therapeutic dosing after infection | Up to 30-fold titer reduction for 6 days | Sustained effect against established infection |
| Pharmacokinetic studies | Single administration | Markedly improved plasma half-life | Enables prolonged dosing intervals |
In vivo studies in animal models have provided compelling evidence for the enhanced therapeutic potential of this compound. In mouse lethal challenge experiments, single-dose administration completely protected animals from mortality caused by both wild-type and oseltamivir-resistant H1N1 influenza viruses. This remarkable protection was associated with dramatic reductions in pulmonary viral loads, reaching up to 190-fold decreases compared to untreated controls. The conjugate demonstrated efficacy even when administered as a standalone prophylactic/therapeutic agent, highlighting its potential for simplified treatment regimens in clinical settings [5] [1].
The ferret model, which closely mimics human influenza infection and pathogenesis, further validated the compound's therapeutic utility. In established infections, the conjugate produced sustained reductions in viral titers up to 30-fold over six days of treatment, significantly outperforming conventional zanamivir. The excellent efficacy in this gold-standard model provides strong preclinical evidence for human therapeutic potential. Importantly, repeat administration studies in mice showed no evidence of immunogenicity, addressing potential safety concerns that can arise with polymer-conjugated therapeutics and supporting further development of the conjugate for clinical application [5] [1].
The synthesis of this compound employs selective conjugation strategies that specifically target appropriate functional groups on both molecules to preserve their essential biological activities. The primary synthetic approach involves activating the cholesterol molecule for conjugation through modification of its hydroxyl group, then coupling it to the zanamivir structure at a position that does not interfere with neuraminidase binding. One effective method utilizes cholesterol p-nitrophenyl carbonate as an activated intermediate that reacts efficiently with amine functionalities under mild conditions. This chemistry enables formation of a stable carbamate linkage between the molecules, creating a conjugate with optimal stability and drug release characteristics [6].
The synthesis typically begins with preparation of activated cholesterol derivatives, such as cholesterol p-nitrophenyl carbonate, by reacting cholesterol with p-nitrophenyl chloroformate in tetrahydrofuran containing pyridine and a catalytic amount of 4-dimethylaminopyridine (DMAP). After purification by column chromatography, this activated cholesterol derivative is reacted with zanamivir or an appropriately protected zanamivir analog in dimethyl sulfoxide (DMSO) with N,N-diisopropylethylamine (DIEA) as base. The reaction proceeds at moderate temperatures (50°C) over 12 hours, with progress monitored by thin-layer chromatography. After completion, the conjugate is isolated through solvent removal and purification, yielding the final product with high purity suitable for biological evaluation [6].
Diagram 2: Synthetic workflow for this compound preparation, showing the two-step process from starting materials to final conjugate product through an activated cholesterol intermediate.
Comprehensive characterization of the this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence of successful conjugation, with characteristic chemical shifts observed for both the cholesterol and zanamivir moieties and their connecting linkage. Specifically, ^1H NMR spectra display signals corresponding to the cholesterol backbone (notably the characteristic C-6 vinyl proton at δ 5.35-5.43) alongside peaks attributable to the zanamivir structure (including the C-3 proton at δ 5.85-5.95). The carbamate linkage formed during conjugation produces distinctive NMR signals that confirm successful covalent bond formation [6].
Additional analytical methods include high-resolution mass spectrometry (HRMS) for precise molecular weight determination and high-performance liquid chromatography (HPLC) for purity assessment. These techniques collectively ensure the identity, strength, and quality of the synthesized conjugate for biological testing. Purity specifications typically require >95% by HPLC analysis, with confirmation of absence of unreacted starting materials or other impurities that could compromise experimental results or therapeutic application. Rigorous characterization is essential for establishing valid structure-activity relationships and ensuring reproducible performance in both in vitro and in vivo evaluations [6].
The development of this compound represents a significant advancement in anti-influenza therapeutics, addressing key limitations of existing neuraminidase inhibitors through strategic molecular design. The conjugate's dual mechanism of action, combining conventional neuraminidase inhibition with novel membrane-targeting activity, provides enhanced antiviral potency while potentially reducing the emergence of resistance. This multi-target approach is particularly valuable in the context of increasing antiviral resistance and pandemic preparedness, where agents with novel mechanisms are urgently needed [1] [4].
The demonstrated efficacy of this compound against oseltamivir-resistant strains positions it as a promising candidate for treating resistant influenza infections, which have become increasingly prevalent in clinical settings. Furthermore, the prolonged pharmacokinetic profile and potential for single-dose administration address important compliance and convenience factors that can impact real-world therapeutic effectiveness. The cholesterol conjugation strategy may also find application for other antiviral agents facing similar pharmacological challenges, establishing a general approach for enhancing drug performance through targeted molecular modification [1] [2].
Future research directions should include comprehensive toxicological evaluation to establish safety profiles suitable for clinical development, exploration of optimal formulation strategies for human administration, and expanded efficacy studies against diverse circulating influenza strains. Additionally, investigation of potential combination therapies with other anti-influenza agents could reveal synergistic effects that further enhance therapeutic outcomes. The this compound thus represents both a promising candidate for clinical advancement and a proof-of-concept for lipid conjugation as a strategy for improving antiviral drug performance [1].
The table below summarizes the core quantitative findings from the lethal challenge study in mice, as reported in the journal Journal of Medicinal Chemistry [1] [2].
| Evaluation Parameter | Experimental Findings | Significance & Context |
|---|---|---|
| Survival Rate (Lethal Challenge) | 100% protection with a single dose against wild-type and oseltamivir-resistant (H275Y) H1N1 viruses [1] | Demonstrates potent, single-dose efficacy and ability to overcome a common oseltamivir resistance mechanism [1]. |
| Antiviral Potency | "Markedly improved antiviral efficacy" compared to zanamivir alone [1] | The conjugate is substantially more effective at reducing viral load in vivo. |
| Pharmacokinetics | "Markedly improved plasma half-life" compared to zanamivir [1] | The cholesterol conjugation strategy successfully creates a long-acting inhibitor, addressing a key limitation of native zanamivir [1]. |
The following diagram illustrates the key in vivo experimental workflow used to evaluate the Zanamivir-Cholesterol Conjugate:
Key methodological details for the experiment include [1]:
The enhanced efficacy of the this compound stems from its novel design and mechanism of action:
The current search results confirm the potent efficacy of this conjugate in a preclinical model. To deepen your investigation, you could:
The Zanamivir-Cholesterol (ZNV-chol) conjugate represents a strategic advancement in influenza antiviral therapy. It was developed to overcome the key limitations of existing neuraminidase (NA) inhibitors: the emergence of resistance against oseltamivir (OSV) and the poor pharmacokinetic profile of zanamivir (ZNV), which requires twice-daily intranasal administration [1] [2] [3].
The conjugate is synthesized by chemically linking ZNV to a cholesterol molecule. This design fundamentally changes the drug's behavior, leading to a long-acting inhibitor with potent efficacy against both wild-type and drug-resistant influenza viruses [1].
The following table summarizes the key quantitative improvements observed with the ZNV-cholesterol conjugate compared to standard Zanamivir.
| Parameter | Standard Zanamivir (ZNV) | This compound |
|---|---|---|
| Antiviral Efficacy | Effective, but limited by poor PK [1] | Markedly improved [1] |
| Plasma Half-life | Short [1] | Markedly improved [1] |
| Dosing Frequency | Twice-daily intranasal [1] [2] | Single-dose protection in mouse model [1] |
| Efficacy vs. OSV-resistant virus (H275Y) | Not specifically mentioned | Potent efficacy; protected mice from lethal challenge [1] |
| Mechanistic Target | Neuraminidase function | Neuraminidase function & assembly of progeny virions [1] |
| Cellular Localization | Not specified | Targets and enters the host cell membrane [1] |
The conjugate's efficacy stems from a novel dual-mechanism driven by its altered cellular distribution. The following diagram illustrates this pathway.
The dual-mechanism of action of the this compound.
The cholesterol moiety alters the drug's properties in two critical ways [1]:
This membrane-targeting mechanism is a significant departure from the action of the parent drug and is key to the conjugate's enhanced and sustained efficacy.
The following diagram outlines the general workflow for evaluating the ZNV-cholesterol conjugate, from synthesis to in vivo validation.
Key experimental workflow for conjugate development.
The foundational data for the ZNV-cholesterol conjugate was generated through a series of key experiments. The methodologies for these core assessments can be summarized as follows [1]:
Synthesis of ZNV-Cholesterol Conjugate
In Vitro Mechanism and Localization Studies
In Vivo Efficacy Mouse Model
The development of the this compound validates cholesterol conjugation as a potent strategy for drug enhancement. This approach successfully transforms Zanamivir into a long-acting therapeutic with a novel, membrane-targeting mechanism of action, overcoming the primary hurdles of resistance and frequent dosing [1] [2].
This strategy holds significant promise for the broader field of antiviral drug development and for improving the properties of other small-molecule therapeutics where pharmacokinetics and cellular delivery are limiting factors [1].
Zanamivir's high polarity (cLogP ~ -5) and zwitterionic nature result in low oral bioavailability (approximately 2%), limiting its administration to inhalation [1] [2] [3]. The core strategy involves designing prodrugs that increase lipophilicity and target the human intestinal peptide transporter 1 (hPepT1) to facilitate active absorption [1] [2].
The diagram below illustrates the conceptual workflow for this prodrug strategy.
Substantial permeability improvements have been demonstrated for amino acid-based prodrugs of zanamivir. The table below summarizes quantitative data from key transport and uptake studies.
| Prodrug / Parameter | Caco-2 Cell Permeability (Papp, cm/s) | hPepT1-Mediated Uptake (Fold Increase) | Rat Jejunal Permeability (In situ Perfusion) |
|---|---|---|---|
| Zanamivir (Parent Drug) | Low (Baseline) | Baseline (1x) | Low [2] |
| L-Valyl Prodrug | ( 2.24 \times 10^{-6} ) ± ( 1.33 \times 10^{-7} ) [2] | ~3-fold higher in HeLa/hPepT1 vs. wild-type [1] [2] | High, similar to metoprolol [1] [2] |
| Other Amino Acid Prodrugs | Significantly enhanced vs. parent drug [2] | Data specific to each derivative [2] | High for several prodrugs [2] |
Furthermore, the L-valyl prodrug competitively inhibited the uptake of [³H]Gly-Sar (a classic hPepT1 substrate) in Caco-2 cells with an IC₅₀ of 1.19 ± 0.33 mM, providing direct evidence of interaction with the transporter [1] [2].
For researchers, here are the core methodologies used to generate the aforementioned data.
A robust LC-MS/MS method for quantifying zanamivir in plasma involves:
Computational methods are increasingly used to optimize prodrug design, particularly for predicting enzyme-mediated activation.
While the valyl prodrug strategy is promising, several aspects require attention:
The this compound represents an innovative approach to influenza treatment by addressing significant limitations of existing neuraminidase inhibitors. While conventional zanamivir suffers from a poor pharmacokinetic profile requiring twice-daily intranasal administration, and oseltamivir faces growing resistance challenges, the cholesterol conjugate strategy offers a promising solution [1].
This conjugate is a long-acting neuraminidase inhibitor demonstrating potent efficacy against both wild-type and drug-resistant influenza viruses, including strains bearing the oseltamivir-resistant H275Y substitution [1]. The molecular design involves covalent conjugation of zanamivir to cholesterol, creating a hybrid molecule with significantly improved membrane targeting and plasma half-life compared to the parent drug.
The this compound operates through a dual-mechanism approach that enhances its antiviral potency:
Figure 1: Dual mechanism of action of this compound showing both neuraminidase inhibition and intracellular targeting pathways
The conjugate targets cell membranes and enters host cells, enabling it to inhibit neuraminidase function and disrupt the assembly of progeny virions from within infected cells [1]. This intracellular activity represents a significant advantage over conventional neuraminidase inhibitors, which primarily act extracellularly.
Table 1: Key physicochemical properties of this compound
| Property | Specification | Experimental Condition |
|---|---|---|
| Molecular Formula | C₆₁H₁₀₄N₈O₁₅ | - |
| Molecular Weight | 1188.76 g/mol (theoretical) [2] 1189.52 g/mol (experimental) [3] | - | | CAS Number | 2478446-18-1 | - | | Purity | ≥98% | Analytical HPLC | | Appearance | Solid | Room temperature | | LogP | 5.3 | Predicted | | Hydrogen Bond Donors | 7 | Calculated | | Hydrogen Bond Acceptors | 18 | Calculated | | Storage Conditions | -20°C (powder, 3 years) 4°C (powder, 2 years) -80°C (in solvent, 6 months) | Dry, protected from light |
Table 2: Summary of biological efficacy data for this compound
| Assay Type | Virus Strain | Result | Significance |
|---|---|---|---|
| In vivo protection | Lethal challenge with wild-type H1N1 | Single-dose administration protected mice | Demonstrated sustained efficacy [1] |
| Drug resistance model | H1N1 with OSV-resistant H275Y substitution | Potent efficacy maintained | Effective against resistant strains [1] |
| Plasma half-life | Comparative pharmacokinetics | Markedly improved vs. ZNV | Addresses ZNV's poor PK profile [1] |
| Membrane targeting | Cellular mechanism studies | Confirmed membrane localization and intracellular entry | Explains enhanced potency [1] |
Purpose: Evaluate the compound's efficacy against drug-resistant influenza viruses
Materials and Reagents:
Procedure:
Purpose: Prepare stable formulations for animal efficacy studies
Injection Formulations:
Oral Formulations:
Note: Always use freshly prepared in vivo formulations for optimal results in animal studies.
Purpose: Investigate the intracellular trafficking and membrane targeting mechanism
Materials:
Procedure:
Figure 2: Experimental workflow for comprehensive evaluation of this compound efficacy
The cholesterol conjugation strategy represents a significant advancement in anti-influenza therapy by addressing multiple challenges simultaneously. The improved plasma half-life enables sustained therapeutic effect from single-dose administration, potentially transforming treatment paradigms in both seasonal outbreaks and pandemic preparedness [1].
The demonstrated efficacy against oseltamivir-resistant strains (H275Y mutation) is particularly valuable given the rising incidence of resistance to current first-line treatments [1] [5]. The ability to maintain potency against resistant viruses suggests that cholesterol conjugation may alter the binding kinetics or access to the neuraminidase active site in ways that circumvent common resistance mechanisms.
The mechanistic insight revealing intracellular activity against viral assembly represents a notable expansion beyond conventional neuraminidase inhibition [1]. This dual mechanism may also reduce the likelihood of resistance development, as viruses would need to mutate in multiple distinct pathways to achieve full resistance.
While the search results provide comprehensive biological efficacy data and experimental protocols for evaluation, the exact chemical synthesis protocol for creating the this compound is not disclosed in the available literature. Researchers seeking to reproduce this work would need to consult specialized synthetic chemistry resources or patent literature for detailed synthetic methodologies.
Additionally, long-term toxicity profiles, scale-up manufacturing considerations, and clinical formulation development represent important areas for future investigation before translational application.
The table below summarizes the key known identifiers and properties of Zanamivir-Cholesterol Conjugate from commercial and research catalogs [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 2478446-18-1 [1] [2] |
| Molecular Formula | C₆₁H₁₀₄N₈O₁₅ [1] [2] |
| Molecular Weight | 1189.52 g/mol (exact mass: 1188.762) [1] [2] |
| Purity | ≥98% (for research lots) [2] |
| Storage | Powder: -20°C or 4°C; In solvent: -80°C or -20°C [2] |
A comprehensive characterization strategy for this conjugate would logically progress from assessing fundamental properties to evaluating its biological activity, as shown in the workflow below.
Since explicit protocols are not provided in the available literature, the following outlines the general principles and objectives of key experiments based on the research article's methodology [3] [4].
The Zanamivir-Cholesterol conjugate represents an innovative approach to overcoming the limitations of existing neuraminidase (NA) inhibitors for influenza treatment, specifically the poor pharmacokinetics of Zanamivir (ZNV) and the emerging resistance to Oseltamivir (OSV) [1] [2]. Conjugation with cholesterol markedly improves the plasma half-life and antiviral efficacy, enabling single-dose administration to confer full protection against lethal challenges of both wild-type and OSV-resistant influenza viruses in mice [1] [3].
The following protocol is adapted from a study demonstrating the conjugate's potent efficacy [1].
Table 1: Key Administration and Efficacy Parameters in Mouse Model
| Parameter | This compound | Native Zanamivir |
|---|---|---|
| Administration Route | Intranasal | Intranasal |
| Dosing Frequency | Single dose | Twice daily |
| Efficacy against Wild-type H1N1 | Full protection at specified dose | Requires multiple doses for protection |
| Efficacy against H275Y-mutant H1N1 | Full protection at specified dose | Reduced or no efficacy |
| Plasma Half-life | Markedly improved | Poor |
The diagram below outlines the key steps for evaluating the conjugate's efficacy in vivo.
The superior activity of the this compound stems from a dual mechanism that differs from the native drug [1]:
This mechanism is illustrated in the following pathway diagram.
Table 2: Summary of Key Quantitative Findings from Animal Studies
| Metric | Observation with this compound | Significance |
|---|---|---|
| Antiviral Efficacy | Markedly improved compared to native Zanamivir [1] | More potent virus suppression. |
| Protection from Lethal Challenge | 100% survival after single dose in mice infected with wild-type or H275Y mutant H1N1 [1] | Overcomes oseltamivir resistance. |
| Plasma Half-life | Significantly prolonged [1] | Enables sustained therapeutic effect. |
The this compound demonstrates a breakthrough profile in animal models, achieving broad-spectrum efficacy against drug-resistant influenza strains with a simplified dosing regimen. The provided protocols and mechanistic insights offer a foundation for researchers to further explore the application of this promising conjugate strategy.
The development of the Zanamivir-Cholesterol (ZNV-C) conjugate addresses key limitations of existing neuraminidase inhibitors. Oseltamivir (OSV) faces challenges with viral resistance, while the clinical use of Zanamivir (ZNV) is limited by its poor pharmacokinetic profile, requiring twice-daily intranasal administration [1] [2]. Conjugating ZNV to cholesterol is a strategy aimed at creating a long-acting antiviral with potent effects against resistant strains.
The table below summarizes the key quantitative findings from the study:
| Evaluation Parameter | Zanamivir (ZNV) | Zanamivir-Cholesterol (ZNV-C) Conjugate |
|---|---|---|
| Antiviral Efficacy | Standard efficacy | Markedly improved [1] |
| Plasma Half-Life | Short | Markedly improved [1] |
| Dosing Regimen | Twice-daily administration [2] | Single-dose effective in mice [1] |
| Efficacy vs. Wild-type H1N1 | Effective | Protected mice from lethal challenge [1] |
| Efficacy vs. OSV-resistant H275Y H1N1 | Likely effective (parent drug) | Protected mice from lethal challenge [1] |
This protocol outlines the key procedures for evaluating the efficacy of the Zanamivir-Cholesterol conjugate in a murine model of influenza infection.
Monitor mice daily for 14 days post-infection to assess:
The following diagram illustrates the logical flow and outcomes of the experimental protocol described above.
The superior efficacy of the this compound is attributed to its unique dual-mechanism of action, which is visualized in the pathway diagram below.
The this compound demonstrates that cholesterol conjugation is a viable strategy for significantly improving the pharmacokinetics and therapeutic efficacy of small-molecule antiviral drugs [1]. This approach successfully addresses two major challenges in anti-influenza therapy: the short plasma half-life of Zanamivir and the rising threat of oseltamivir-resistant strains.
For researchers, the key takeaways are:
The This compound is a novel antiviral agent designed to overcome the limitations of current neuraminidase inhibitors (NAIs), particularly against oseltamivir-resistant influenza strains [1]. Conjugating zanamivir to cholesterol significantly improves its pharmacokinetic profile and antiviral efficacy. The conjugate exhibits a markedly improved plasma half-life, enables single-dose administration, and protects against wild-type and oseltamivir-resistant H1N1 viruses bearing the H275Y substitution [1]. Its mechanism involves targeting the host cell membrane, inhibiting NA function, and disrupting the assembly of progeny virions [1].
This protocol determines the 50% effective concentration (EC₅₀) of the this compound in vitro.
| Property | This compound | Standard Zanamivir | Oseltamivir |
|---|---|---|---|
| Primary Target | Neuraminidase (NA) [1] | Neuraminidase (NA) [3] | Neuraminidase (NA) [3] |
| Mechanism of Action | Inhibits NA function & virion assembly [1] | Competitive sialic acid analogue [3] | Competitive sialic acid analogue [3] |
| Efficacy vs. H275Y | Potent efficacy retained [1] | Retained [4] | Significantly reduced or lost [5] [4] |
| Administration Route | To be determined (Improved pharmacokinetics) [1] | Inhalation/Intravenous [3] | Oral [3] |
| Plasma Half-Life | Markedly improved [1] | Poor [1] | Standard (5-day oral dosing) [6] |
This protocol evaluates the therapeutic efficacy of the conjugate in a lethal challenge mouse model.
The following diagram illustrates the key mechanistic pathway and in vivo workflow for evaluating the this compound:
Diagram 1: Mechanism of Action and In Vivo Evaluation Workflow. The this compound targets the cell membrane, leading to dual inhibition of neuraminidase and virion assembly. The in vivo protocol involves a single-dose treatment in a lethal challenge mouse model, with key efficacy endpoints including survival, viral load, and lung pathology.
Given the potential for combination therapies, especially in immunocompromised patients [7], assessing the this compound with other antivirals is crucial.
| Mutation (N1 Numbering) | Impact on Oseltamivir | Impact on Zanamivir | Expected Impact on Zanamivir-Conjugate |
|---|---|---|---|
| H275Y [5] [4] | High-level resistance (>100x IC₅₀ increase) [5] | Retains susceptibility [4] | Potent efficacy retained (based on initial data) [1] |
| E119V [4] | Reduced susceptibility [4] | Reduced susceptibility [4] | Requires experimental validation |
| Q136K [4] | Reduced susceptibility [4] | Reduced susceptibility [4] | Requires experimental validation |
| G147R + H274Y [5] | Extensive resistance [5] | Unknown | Requires experimental validation |
The this compound represents an innovative strategy to develop long-acting antivirals with a high barrier to resistance. Initial data is promising, showing efficacy against oseltamivir-resistant strains. Further studies should focus on:
Influenza antiviral therapy faces significant challenges due to the development of viral resistance and the suboptimal pharmacokinetic profiles of existing drugs. The widely used neuraminidase inhibitor oseltamivir (OSV) faces challenges from viral resistance mutations, such as the H275Y substitution in H1N1 strains [1]. While zanamivir (ZNV) remains effective against some OSV-resistant strains, its clinical utility is limited by a poor pharmacokinetic profile, necessitating twice-daily intranasal administration and resulting in rapid clearance [1] [2].
To overcome these limitations, a novel prodrug strategy has been developed by conjugating zanamivir to cholesterol. This approach markedly improves the antiviral efficacy and plasma half-life of the drug, enabling single-dose administration that can protect against lethal influenza challenges [1]. The success of this conjugation strategy is not isolated; similar cholesterol conjugation of oseltamivir carboxylate (OC) has also yielded a prodrug with dramatically prolonged systemic exposure and single-dose efficacy in mouse models, confirming the broad potential of this platform technology [3] [4].
The Zanamivir-Cholesterol conjugate has been evaluated in lethal challenge models in mice, demonstrating remarkable efficacy.
| Challenge Virus (H1N1) | Dosing Regimen | Survival Outcome | Key Findings |
|---|---|---|---|
| Wild-type | Single-dose administration | 100% protection | Markedly improved antiviral efficacy and plasma half-life compared to ZNV [1]. |
| OSV-resistant H275Y mutant | Single-dose administration | 100% protection | Potent efficacy maintained against a drug-resistant strain [1]. |
The conjugate exhibits a long-acting effect, protecting mice from lethal challenges under both therapeutic and prophylactic regimens [1] [2]. Mechanistic studies indicate that the conjugate targets the host cell membrane, enters the cells, and acts by inhibiting neuraminidase function as well as the assembly of progeny virions [1]. This dual mechanism is a key differentiator from the parent drug.
Below are detailed methodologies for key experiments evaluating the this compound.
This protocol outlines the procedure for assessing the protective efficacy of a single dose of ZNV-C against a lethal influenza virus challenge.
This protocol describes the method for comparing the plasma half-life of ZNV-C to unmodified Zanamivir.
t₁/₂, area under the curve AUC, maximum concentration Cmax) using non-compartmental analysis.The workflow below illustrates the proposed mechanism of action for the this compound, which underlies its sustained efficacy.
The mechanistic pathway shows how the cholesterol moiety alters the drug's behavior, leading to membrane targeting and a dual inhibitory mechanism that results in a prolonged effect, enabling single-dose efficacy [1].
For in vivo studies, the conjugate requires specific formulation due to its physicochemical properties.
The this compound validates cholesterol conjugation as a powerful prodrug strategy for developing long-acting antiviral agents. Its ability to provide 100% survival with a single dose against both wild-type and drug-resistant influenza viruses in preclinical models highlights its significant therapeutic potential [1]. This approach effectively addresses the major limitations of current neuraminidase inhibitors: poor pharmacokinetics and drug resistance.
The broader implication is that cholesterol conjugation can be a platform technology to improve the pharmacokinetics and efficacy of other small-molecule therapeutics, opening new avenues for single-dose treatments of infectious diseases [1] [4].
Cholesterol conjugation has emerged as a powerful strategy for enhancing the delivery and therapeutic efficacy of various bioactive molecules, particularly nucleic acids and proteins. This approach leverages cholesterol's natural role in cellular uptake mechanisms to improve pharmacokinetics, biodistribution, and cellular internalization of therapeutic compounds [1] [2].
The fundamental principle involves covalently linking cholesterol to therapeutic molecules through various chemical linkers, creating conjugates that can more effectively cross cellular membranes and reach intracellular targets. This technique has shown significant promise for siRNA delivery, protein therapeutics, and other biological molecules that normally face challenges crossing the lipid bilayer [1] [3].
The choice of linker between cholesterol and the therapeutic molecule is critical for determining the conjugate's behavior and efficacy. Linker length, flexibility, and chemical composition significantly impact cellular uptake, subcellular localization, and ultimately, therapeutic activity.
The linker length directly influences membrane domain selectivity, which can be leveraged for targeted subcellular delivery:
| Linker Length | Membrane Domain Preference | Cellular Localization | Key Characteristics |
|---|---|---|---|
| Short linker (C0, direct conjugation) | Liquid-disordered (Ld) domains (>90% selectivity) | Internalized into cell interior | Targets more fluid membrane regions |
| Medium linker (C6) | Liquid-ordered (Lo) domains (>80% selectivity) | Retained at plasma membrane | Associates with cholesterol-rich domains; reduced internalization |
| Longer linkers (C8, C15) | Enhanced carrier-free activity | Improved cytosolic delivery | Better silencing efficiency in absence of transfection agents [4] |
This phase selectivity is particularly valuable for targeting specific membrane microdomains involved in cellular signaling pathways [4].
Preparation of Reaction Mixture:
Conjugation Reaction:
Purification:
Characterization:
Complex Formation:
Purification of Complexes:
Validation of Tagging:
Accurate assessment of subcellular localization is crucial for validating conjugation success:
Live-Cell Imaging:
Differentiating Cytosolic vs. Endosomal Localization:
Functional Validation:
Inhibitor Studies:
Temperature Dependence:
For siRNA-cholesterol conjugates, several optimization parameters significantly impact efficacy:
| Parameter | Options | Performance Considerations |
|---|---|---|
| Conjugation site | 5'-end, 3'-end, internal | 5'-conjugates often show superior activity [1] |
| siRNA modification pattern | Unmodified, selective (light), full (heavy) | Fully modified patterns enhance nuclease resistance and duration [1] |
| Duplex structure | 21/21 nt, 19/21 nt (-2G) | Truncated sense strand may improve RISC loading in some cases [1] |
| Linker length | C3, C8, C15, serinol-based, PEG-based | Longer linkers (C8, C15) improve carrier-free activity for 3'-conjugates [1] |
For cholesterol-assisted protein delivery, key considerations include:
Low Conjugation Efficiency:
Poor Cellular Uptake:
Endosomal Entrapment:
Cytotoxicity:
Cholesterol conjugation represents a versatile platform for enhancing the delivery of various therapeutic modalities. The protocols outlined here provide a foundation for developing effective cholesterol-conjugated therapeutics, with key success factors including appropriate linker selection, conjugation site optimization, and thorough biological validation.
Future directions in this field may include:
The experimental workflows below summarize the key processes and structure-activity relationships in cholesterol conjugation:
This product is typically solid at room temperature and has very low water solubility due to its high molecular weight and logP value [1]. The table below summarizes its key physicochemical characteristics and recommended stock solution preparation methods.
| Property | Value / Description |
|---|---|
| Molecular Formula | C61H104N8O15 [1] [2] |
| Molecular Weight | 1188.762 g/mol (exact mass) [1] |
| Appearance | Solid [1] |
| LogP | 5.3 [1] |
| CAS Number | 2478446-18-1 [1] [2] |
| Recommended Solvent for Stock | DMSO [1] |
| Stock Solution Preparation (10 mM) |
|---|
| 1. Mass: Weigh 11.89 mg of Zanamivir-Cholesterol Conjugate. |
| 2. Solvent: Add to 1 mL of pure DMSO. |
| 3. Mix: Vortex or sonicate until a clear solution is obtained. |
| 4. Storage: Aliquot and store at -20°C to ensure stability for up to 6 months. Avoid repeated freeze-thaw cycles [1]. |
For animal studies, the DMSO stock solution must be further diluted into biocompatible formulations. Below are two validated protocols for injection, using the DMSO stock as a starting point [1].
| Formulation | Composition (by volume) | Preparation Steps |
|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | 1. Mix 100 μL of 10 mM DMSO stock with 50 μL Tween 80. 2. Dilute the mixture with 850 μL of saline (0.9% NaCl). 3. Vortex thoroughly until the solution is clear and homogenous. | | Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | 1. Mix 100 μL of 10 mM DMSO stock with 400 μL PEG300 and 50 μL Tween 80. 2. Dilute the mixture with 450 μL of saline. 3. Vortex thoroughly until the solution is clear and homogenous. |
Q1: What should I do if the compound precipitates when I dilute my DMSO stock into an aqueous buffer? This is a common issue. To prevent precipitation:
Q2: Are there alternative formulations for oral administration in animal studies? Yes, for oral dosing, you can suspend the compound in 0.5% carboxymethylcellulose sodium (CMC-Na) [1]. Weigh the compound directly into a vial, add the 0.5% CMC-Na solution, and vortex vigorously to create a uniform suspension immediately before administration.
Q3: The conjugate is not dissolving completely in pure DMSO. What could be wrong?
The following diagram illustrates the decision-making process for preparing the this compound for your experiments, based on the recommended protocols.
Solubility Workflow
| Conjugate / Molecule | Model / Context | Key Finding on Half-Life / Exposure | Primary Mechanism Attributed |
|---|---|---|---|
| Zanamivir-Cholesterol (Small Molecule) | Mice (H1N1 influenza) | "Markedly improved antiviral efficacy and plasma half-life compared with ZNV." Single-dose administration was effective. [1] [2] | Extended plasma half-life; targets cell membrane and inhibits virion assembly. [1] |
| Chol-Aptamer (Oligonucleotide) | BALB/c mice (HCV) | Cholesterol conjugation "extended the time that the aptamer was in the plasma, and enhanced aptamer exposure to the body." [3] | Association with plasma lipoproteins; reduced renal filtration. [3] |
| Chol-PIE12-trimer (D-peptide) | Rats (HIV inhibitor) | Cholesterol conjugation "dramatically improves... half-life." [4] | Interaction with serum proteins and localization to cell membranes. [4] |
While a full step-by-step synthesis is beyond this guide's scope, the following protocol outlines the critical stages and troubleshooting points for developing and evaluating your conjugate, based on methodologies from the cited research.
Key Stages and Troubleshooting:
The main challenge is ensuring the conjugate remains intact in the bloodstream to achieve its long-acting purpose. The leading design strategy focuses on using a stable linker.
The table below summarizes the key findings from the relevant conjugate study.
| Conjugate Name | Linker Type | Major Circulating Component | Key Metabolites Identified | Free Zanamivir Detected? |
|---|---|---|---|---|
| CD388 (Zanamivir-Fc conjugate) [1] | Non-cleavable PEG-based | The intact conjugate itself [1] | di-ZAN (dimeric Zanamivir + linker) [1] | No [1] |
| Zanamivir-Cholesterol [2] | Information not specified in search results | Information not specified in search results | Information not specified in search results | Information not specified in search results |
To evaluate the metabolic stability of your conjugate, you can follow the key methodologies from published studies. The diagram below outlines the core experimental workflow.
Here is a detailed breakdown of the key protocols from the research:
In Vivo Pharmacokinetic and Mass Balance Study [1]
Metabolite Profiling and Identification [1]
The primary obstacle to reducing NI monotherapy dosing is the potential emergence of drug-resistant influenza viruses. The table below summarizes the resistance risks associated with different antiviral strategies, based on a modeling study for a typical U.S. influenza season [1].
| Antiviral Strategy | Reduction in DALYs Lost | Risk of Widespread Resistance |
|---|---|---|
| Baloxavir Monotherapy (20% of symptomatic patients >5 years old) | 32.3% | 26.4% |
| Oseltamivir Monotherapy (same patient group) | 19.5% | 5.4% |
| Baloxavir-Oseltamivir Combination Therapy (same patient group) | 33.5% | 10.2% |
This data highlights a critical trade-off: while baloxavir may offer a greater reduction in disease burden, it carries a significantly higher risk of resistance emerging and spreading. This risk is most pronounced in young children, who have a higher probability of generating resistant variants during treatment [1].
Instead of simply reducing the frequency of a single drug, current research focuses on two main strategies to outmaneuver resistance.
Combination Antiviral Therapy Using two drugs with different mechanisms of action can significantly mitigate resistance risk. As shown in the table above, combining baloxavir (a cap-dependent endonuclease inhibitor) with oseltamivir (a neuraminidase inhibitor) achieves a high reduction in disease burden while cutting the resistance risk of baloxavir alone by more than half [1].
Investigating Next-Generation Neuraminidase Inhibitors Research into new NI compounds continues. Structure-based drug design using 3D-QSAR (Quantitative Structure-Activity Relationship) models and molecular docking studies can help optimize the pharmacophore (the essential structural features responsible of a drug's activity). The goal is to develop NIs with:
When evaluating any new dosing regimen or drug candidate, a robust protocol for monitoring antiviral resistance is essential. The following diagram outlines a standard workflow for this process.
Key Steps in the Workflow:
Q1: What are the primary mechanisms by which NA mutations cause drug resistance? Mutations in the neuraminidase gene lead to resistance through three main mechanisms [4]:
Q2: Are there any clinical scenarios where later treatment initiation is still effective? Yes. For critically ill patients hospitalized with influenza, observational studies have shown that initiating NI treatment even up to 4-5 days after symptom onset is associated with improved survival compared to no treatment. The greatest benefit is seen with early treatment, but a significant survival advantage remains for treatment started within this window [5] [6].
Q3: What is the global resistance rate of circulating influenza viruses to NIs? Globally, resistance rates to neuraminidase inhibitors have generally remained stable and low (around 1% or less). However, sporadic emergence of resistant strains occurs, and the rate can vary by subtype and season. For instance, influenza A(H1N1)pdm09 has shown a slightly higher propensity for resistance, often linked to the H274Y mutation, compared to H3N2 or influenza B viruses [4].
The primary strategy for enhancing the cellular uptake of the Zanamivir-Cholesterol (ZNV-C) conjugate is built directly into its molecular design. The conjugation to cholesterol fundamentally alters the drug's interaction with the cell membrane.
The diagram below illustrates how this conjugate leverages cholesterol-mediated uptake.
To empirically verify and study the cellular uptake of the ZNV-Cholesterol conjugate in your experiments, you can employ the following methodologies.
This protocol helps determine the specific pathway through which the conjugate enters the cell [6].
Cell Seeding: Seed appropriate cell lines (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and culture until ~70% confluent.
Inhibitor Pre-treatment: Pre-treat cells with specific pathway inhibitors for 1 hour. Use the following table as a guide:
| Target Pathway | Inhibitor | Suggested Working Concentration | Role in Uptake Elucidation | | :--- | :--- | :--- | :--- | | Clathrin-Mediated Endocytosis (CME) | Chlorpromazine | 5-10 µM | If uptake decreases, CME is likely involved [6]. | | Caveolae-Mediated Endocytosis (CvME) | Genistein | 100-200 µM | If uptake decreases, CvME is likely involved [6]. | | Macropinocytosis | EIPA (Ethylisopropylamiloride) | 25-50 µM | If uptake decreases, macropinocytosis is likely involved [6]. | | Cholesterol Depletion | Methyl-β-cyclodextrin (MβCD) | 2-10 mM | Depletes cholesterol; a strong reduction in uptake confirms lipid raft dependence [1]. |
Conjugate Incubation: Add the ZNV-Cholesterol conjugate to the pre-treated cells and incubate for a desired period.
Quantification: Wash cells to remove non-internalized conjugate. Lyse cells and quantify internalized drug using techniques like LC-MS/MS or by measuring antiviral efficacy in a plaque reduction assay.
This protocol visualizes the intracellular trafficking and localization of the conjugate [7].
Here are solutions to frequently encountered problems when studying cellular uptake.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Cellular Uptake | Conjugate not properly associating with cell membrane. | Verify conjugate synthesis and purity. Increase incubation time. Confirm that your experimental cells express the relevant entry pathways (e.g., lipid raft abundance) [8] [1]. |
| High Cytotoxicity | Off-target effects or disruption of membrane integrity. | Titrate the conjugate concentration to find a non-toxic working range. Use a cell viability assay (e.g., MTT) to monitor toxicity [7]. |
| Inconsistent Uptake Results | Variability in cell culture conditions or inhibitor efficacy. | Standardize cell passage number and confluence. Use fresh inhibitor stocks and include positive/negative controls for each inhibition experiment [6]. |
| Poor Solubility of Conjugate | Hydrophobic nature of cholesterol. | Formulate the conjugate into a nanosystem using a cationic lipid carrier like DOTAP to improve aqueous dispersion and stability [7]. |
Based on the mechanism, you can explore these strategies to further enhance uptake in your experiments.
The Zanamivir-Cholesterol conjugate represents an innovative prodrug strategy where the uptake enhancer is an integral part of the molecule. Your experimental focus should be on confirming and leveraging its lipid raft-dependent entry mechanism.
The this compound represents an innovative approach to improving the pharmacokinetic profile of the antiviral drug Zanamivir. The strategy involves chemically linking Zanamivir to a cholesterol molecule, which significantly enhances its plasma half-life and antiviral efficacy, even against oseltamivir-resistant strains [1].
The proposed mechanism suggests that this conjugate targets the cell membrane, is taken up by host cells, and exerts its effect by inhibiting neuraminidase function and the assembly of new virions [1]. Scaling up the synthesis of such a complex molecule from laboratory to preparative scale involves systematic optimization and troubleshooting.
Here is a structured guide to help you identify and resolve common issues encountered during the scale-up process.
| Stage | Common Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|---|
| Reaction & Coupling | Low yield of conjugate product | Incomplete reaction; inefficient coupling reagent; suboptimal molar ratio; solvent impurities. | Verify reagent purity; optimize stoichiometry of Zanamivir to cholesterol; screen different coupling agents (e.g., DCC, EDC); ensure anhydrous reaction conditions. |
| Formation of multiple by-products | Lack of reaction specificity; over-activation; side reactions. | Introduce protective groups if necessary; monitor reaction progress (TLC/LC-MS); optimize reaction temperature and addition rate of reagents. | |
| Purification & Analysis | Difficulty in purifying conjugate from reactants | Poor separation on column chromatography; similar polarity of product and reactants. | Switch to reverse-phase or flash chromatography; develop a gradient elution method; explore preparatory HPLC for final purification. |
| Inconsistent analytical results | Impurities; degradation of product; inadequate analytical method. | Establish a validated, stability-indicating HPLC-UV/MS method; use standardized sample preparation. | |
| Formulation & Stability | Poor solubility of final conjugate | Inherent hydrophobicity of cholesterol moiety; particle aggregation. | Consider nanocarrier systems (e.g., liposomes, polymers) to enhance solubility and delivery [2]. |
| Physical or chemical instability | Hydrolysis; oxidation; temperature-sensitive degradation. | Conduct forced degradation studies; optimize lyophilization cycle; use appropriate cryoprotectants; store under inert atmosphere. |
Q1: What are the critical quality attributes (CQAs) we should monitor for the this compound? The key CQAs include:
Q2: How can we transition from a batch process to a more continuous manufacturing process? A full transition may not be immediately feasible, but you can start by implementing semi-continuous unit operations. Focus first on the slowest or most variable step in your process. For example, you could explore:
Q3: Our purified conjugate shows acceptable purity by HPLC, but in-vitro activity is low. What could be the cause? This discrepancy suggests the compound's structure is correct, but its functional delivery is impaired. Potential causes and investigations include:
Q4: What are the key considerations for designing a stability study for the drug substance? Follow the ICH Q1A(R2) guideline. Key considerations include:
The following diagram outlines a logical workflow for developing and scaling up your synthesis process, integrating the troubleshooting points mentioned above.
Most conventional anti-influenza drugs are Direct-Acting Antivirals (DAAs) that target viral proteins. However, influenza virus has a high mutation rate, allowing it to rapidly develop mutations that confer drug resistance, often rendering these DAAs clinically ineffective [1]. This necessitates research into alternative strategies with a higher genetic barrier to resistance.
In the context of overcoming resistance, "conjugate" strategies often refer to methods that disrupt the critical interactions between viral and host proteins or between different viral proteins themselves [1]. Two promising, non-traditional strategies are:
| Challenge | Possible Cause | Solution |
|---|---|---|
| High cytotoxicity in primary screens | Off-target effects on vital host pathways [1]. | Use direct viral replication assays (e.g., plaque reduction) instead of general cell viability/cytotoxicity assays. Implement counter-screens early to identify host-pathway specific effects [2]. |
| Poor translation from in vitro to in vivo models | The HDA targets a host protein or pathway that is not perfectly represented in animal models [2]. | Prioritize compounds with demonstrated efficacy in multiple, physiologically relevant cell lines (e.g., human respiratory epithelial cells for influenza). |
| Misleading negative results in target-based screens | The screening assay was designed for a specific viral target (DAA) and is not suited to detect activity against host pathways [2]. | Employ phenotypic screening (e.g., measuring viral load reduction) as a primary method to identify all active compounds, regardless of mechanism [2]. |
| Challenge | Possible Cause | Solution |
|---|---|---|
| Weak binding affinity of hits | The PPI interface is large and flat, making it difficult for small molecules to bind effectively. | Use structure-guided drug design. Perform virtual screening on a library of ~1 million compounds to identify initial hits, then optimize them through medicinal chemistry [3]. |
| Difficulty in measuring PPI inhibition | Lack of a robust, high-throughput assay to quantify the disruption of the protein interaction. | Develop an ELISA-based assay to directly measure the interaction between two purified viral proteins (e.g., NS3-NS5) and its inhibition by compounds [3]. |
| Uncertainty if compounds bind the intended target | Off-target binding or non-specific effects. | Use biophysical methods like WaterLOGSY NMR to confirm direct binding between the compound and the target viral protein [3]. |
The following workflows are adapted from successful strategies used for other RNA viruses (like flaviviruses) and can be applied to influenza research.
This protocol outlines a computational method to identify small molecules that can disrupt the interaction between influenza polymerase subunits (e.g., PA-PB1), a critical interaction for viral replication [3].
Diagram Title: Virtual Screening Workflow
Detailed Methodology:
This protocol uses a high-throughput screening (HTS) assay normalized to a biological standard to identify compounds that enhance the host's antiviral response, a key HDA mechanism [5] [2].
Diagram Title: Phenotypic HTS Workflow
Detailed Methodology:
The field of antiviral drug discovery is rapidly evolving. The strategies outlined here provide a modern framework for tackling the persistent challenge of influenza virus resistance.
The table below summarizes the key information available for the Zanamivir-Cholesterol Conjugate, which provides a foundation for your work [1].
| Property | Description |
|---|---|
| CAS Number | 2478446-18-1 [1] |
| Molecular Formula | C₆₁H₁₀₄N₈O₁₅ [1] |
| Molecular Weight | 1189.52 g/mol [1] |
| Biological Activity | Long-acting neuraminidase inhibitor; potent efficacy against drug-resistant influenza viruses [1] |
| Related Prodrug Strategy | Amino acid prodrugs of Zanamivir target the hPepT1 intestinal transporter to improve oral absorption [2]. |
While a direct synthesis protocol for the cholesterol conjugate is not detailed in the search results, one study describes a relevant acyloxy ester prodrug strategy for Zanamivir [2]. The general approach involves:
This established methodology provides a plausible technical framework for the conjugation of Zanamivir to cholesterol.
Based on general principles of organic synthesis and prodrug development, here are key challenges and proactive investigation areas to guide troubleshooting.
The coupling reaction between two large, complex molecules like Zanamivir and cholesterol can be inefficient.
The reaction may produce several impurities, including unreacted starting materials, isomers, or compounds resulting from cholesterol oxidation.
Implementing a rigorous analytical workflow is essential for assessing the success of your synthesis and ensuring product quality. The following diagram outlines a recommended process:
The table below summarizes the available comparative information on the properties and pharmacokinetics of standard Zanamivir and the novel Zanamivir-Cholesterol Conjugate.
| Feature | Standard Zanamivir | This compound |
|---|---|---|
| Core Structure | Synthetic sialic acid analog (Neuraminidase Inhibitor) [1] | Zanamivir molecule conjugated to a cholesterol moiety [2] [3] |
| Primary Mechanism | Inhibits viral neuraminidase, preventing release of new virions from the host cell [4] [1] | Inhibits neuraminidase; also disrupts assembly of progeny virions inside the host cell [2] |
| Administration Route | Oral inhalation (approved); Intravenous (approved in some regions) [1] [5] | Intranasal (tested in pre-clinical study) [2] [3] |
| Dosing Frequency | Twice daily (b.i.d.) required [4] | Effective with single-dose administration in mice [2] [3] |
| Plasma Half-Life | Approximately 2 hours [5] | Markedly improved (specific multiple not provided) [2] [3] |
| Key PK Limitation | Short half-life necessitates frequent dosing [2] [4] | Designed as a long-acting inhibitor [2] [3] |
| Efficacy vs. Resistant Virus | Effective against most oseltamivir-resistant strains (e.g., H275Y) [4] [1] | Potent efficacy against oseltamivir-resistant H1N1 (H275Y) in mice [2] |
| Clinical Status | Approved and widely used [1] | Pre-clinical research stage [2] |
The data in the table above is largely derived from the methodologies described in the 2021 pre-clinical study on the this compound and from clinical studies on standard Zanamivir.
The development of the this compound is an example of a broader drug design strategy. The following diagram illustrates the logical workflow and core hypothesis behind this pre-clinical research.
It is important to interpret the conjugate's data within the research pipeline. The findings are promising but come from an initial animal study. The transition from a pre-clinical proof-of-concept to a clinically approved drug requires extensive further testing, including human clinical trials to confirm safety, efficacy, and pharmacokinetics.
For you as a researcher, the key takeaways are:
The table below summarizes the key experimental findings for the Zanamivir-Cholesterol Conjugate compared to Zanamivir and Oseltamivir. The data primarily comes from a mouse model study, showing the conjugate's significant advantages [1] [2] [3].
| Antiviral Agent | Model System | Virus Strain(s) Tested | Key Efficacy Findings | Pharmacokinetic Advantage |
|---|---|---|---|---|
| This compound (ZNV-C) | Mouse lethal challenge model | Wild-type H1N1; H1N1 with OSV-resistant H275Y substitution | 100% survival in mice after a single dose against both wild-type and H275Y mutant viruses [1] | Markedly improved plasma half-life compared to Zanamivir [1] |
| Zanamivir (ZNV) | Mouse lethal challenge model | Wild-type H1N1; H1N1 with OSV-resistant H275Y substitution | Requires twice-daily administration (standard dosing) [1] | Poor pharmacokinetic profile, short plasma half-life [1] |
| Oseltamivir (OSV) | In vitro and clinical observation | H1N1 with H275Y substitution | Ineffective against H275Y mutant virus due to highly reduced inhibition [4] [5] | Not applicable (resistant phenotype) |
Here is a detailed breakdown of the methodologies for the core experiments:
This assay measured the compound's ability to inhibit the neuraminidase enzyme's function.
This is a gold-standard in vivo experiment to evaluate the therapeutic efficacy of an antiviral agent.
This experiment evaluated how the drug is absorbed, distributed, metabolized, and excreted in the body.
The superior performance of this compound stems from a unique mechanism that differs from standard neuraminidase inhibitors.
| Drug Name | Reported Efficacy Findings | Reported Safety & Toxicity Findings |
|---|
| Zanamivir-Cholesterol Conjugate | • Markedly improved antiviral efficacy and plasma half-life vs. Zanamivir [1] • Single-dose administration protected mice from lethal wild-type and oseltamivir-resistant virus challenges [1] | • No specific toxicity data was reported in the available study, which concluded cholesterol conjugation may be a effective strategy for improving pharmacokinetics [1] | | Zanamivir | • Reduced time to symptom alleviation in adults by ~14 hours (0.60 days) [2] | • Lower toxicity profile compared to oseltamivir, attributed to its lower bioavailability [2] | | Oseltamivir | • Reduced time to symptom alleviation in adults by ~17 hours [2] | • Increased risk of nausea, vomiting, psychiatric effects, and renal events in adults; increased vomiting in children [2] | | Peramivir | • Some analyses rank it highly for reducing symptom duration [3] | • Incidence of Adverse Events (AEs) and Serious Adverse Events (SAEs) similar to oseltamivir [4] |
The primary study identified involved in-vivo experiments in a mouse model [1]. Here are the key methodological details and findings:
Network meta-analyses have been conducted to rank the relative performance of different NAIs. The following diagram visualizes the typical workflow and findings of such an analysis.
The following table summarizes the key experimental findings for the this compound in comparison with Zanamivir (ZNV) and Oseltamivir (OSV).
| Antiviral Agent | Targeted Virus(es) | Key Experimental Findings | Administration & Pharmacokinetics |
|---|
| This compound | Influenza A (H1N1), including Oseltamivir-resistant H275Y strain [1] [2] | - Single-dose administration protected 100% of mice from lethal challenge [1].
The evaluation of the this compound's efficacy involved several standard virological methods. Below are the protocols for the key assays used in this research.
| Assay Name | Protocol Summary | Application in This Research |
|---|---|---|
| Plaque Assay [3] | Virus is serially diluted and used to inoculate a monolayer of susceptible cells. After incubation, the cell layer is covered with a nutrient medium agar. Viral plaques are counted to calculate the titer in Plaque-Forming Units per mL (PFU/mL). | Used to determine the infectious titer of the virus and precisely quantify the antiviral ability of the conjugate by calculating the reduction in PFU [3]. |
| TCID50 Assay [3] | Serial dilutions of a virus sample are added to host cells. After incubation, the dilution that kills 50% of the host cells or causes a cytopathic effect in 50% of the cells is calculated. | Employed to quantify the infectious titer of the influenza virus and determine the effective dose of the antiviral compound [3]. |
| Mouse Protection Study (In vivo) | Mice are lethally challenged with a specified virus (e.g., wild-type or OSV-resistant H1N1). The test compound is administered, and survival rates are monitored over time. | A single dose of the this compound was shown to protect 100% of mice from a lethal challenge, demonstrating its potent in vivo efficacy [1]. |
| Mechanistic Studies | Techniques like transmission electron microscopy (TEM) can visualize the effect on viral assembly. Biochemical assays assess neuraminidase inhibition. | Studies showed the conjugate targets the cell membrane and enters host cells, inhibiting both NA function and the assembly of new virus particles [1]. |
The this compound enhances drug performance through a unique mechanism. The following diagram illustrates its pathway and advantage compared to standard Zanamivir.
This mechanism of membrane targeting and sustained intracellular activity is a recognized strategy for improving antivirals. Research on paramyxovirus fusion inhibitors shows that conjugating cholesterol to a peptide enhances its potency by targeting it to the plasma membrane where fusion occurs, and can improve its biodistribution [4].
It is important to note that the "broad-spectrum" activity demonstrated by the this compound is currently confined to different strains of influenza virus, including those resistant to Oseltamivir [1]. The search results do not provide experimental data on its efficacy against viruses from other families.
For researchers, several modern approaches can be used to systematically assess broad-spectrum potential:
The table below summarizes the core mechanisms and key characteristics of Zanamivir-Cholesterol Conjugate alongside other influenza antivirals.
| Drug Name | Mechanism of Action | Key Advantages / Characteristics | Administration Route |
|---|
| This compound [1] [2] | Long-acting neuraminidase (NA) inhibitor; also inhibits assembly of progeny virions [1]. | - Single-dose efficacy in mouse models [1].
The promising profile of the conjugate is based on preclinical studies. The table below summarizes key experimental findings.
| Experimental Model | Findings | Dosing Regimen (Conjugate vs. Standard) |
|---|
| Mouse Lethal Challenge Model (Wild-type & Oseltamivir-resistant H1N1) [1] | - 100% survival in mice treated with a single dose of the conjugate [1].
The this compound has a unique proposed mechanism that extends beyond traditional neuraminidase inhibitors, which you can visualize in the following workflow.
A significant gap exists in the economic analysis of this compound, while data is more established for other antivirals.
The following table summarizes the key findings from published preclinical studies for the this compound [1] [2] [3].
| Feature | Zanamivir (Standard Care) | This compound (Preclinical Data) |
|---|---|---|
| Mechanism of Action | Neuraminidase inhibitor (sialic acid analog) [4]. | Long-acting neuraminidase inhibitor; also inhibits viral assembly [1] [3]. |
| Administration Route | Inhalation, Intravenous [4]. | Information not specified in search results. |
| Pharmacokinetics | Poor pharmacokinetic profile [1] [2]. | Markedly improved plasma half-life compared to Zanamivir [1] [2] [3]. |
| Dosing Frequency | Twice-daily (intranasal) [1] [2]. | Effective with single-dose administration in mouse models [1] [3]. |
| Efficacy (Model) | Standard of care for influenza [4]. | Protected mice from lethal challenge with wild-type and oseltamivir-resistant (H275Y) H1N1 viruses [1] [3]. |
| Key Advantage | Established drug against Influenza A & B [4]. | Potential for sustained effect and efficacy against drug-resistant strains [1]. |
The key findings in the table above are supported by the following experimental methodologies:
The diagram below illustrates the proposed mechanism of action for the this compound based on preclinical mechanistic studies [1] [3].
| Viral Strain / Neuraminidase Type | Efficacy / Inhibition | Key Experimental Findings |
|---|---|---|
| Wild-type H1N1 | Potent efficacy [1] [2] [3] | Single-dose administration protected mice from a lethal challenge [1] [2] [3]. |
| Oseltamivir-Resistant H1N1 (H275Y substitution) | Potent efficacy [1] [2] [3] | Single-dose administration protected mice from a lethal challenge [1] [2] [3]. |
The this compound represents a significant departure from traditional Neuraminidase Inhibitors (NAIs) in its mechanism, which contributes to its efficacy against resistant strains.
| Feature | Traditional NAIs (e.g., Zanamivir, Oseltamivir) | This compound |
|---|---|---|
| Primary Target | Active site of the viral neuraminidase enzyme [4] [5] | Cell membrane and viral assembly process [1] [2] |
| Key Mechanism | Competes with sialic acid to inhibit viral release from the host cell [4] | Enters host cells and inhibits NA function as well as the assembly of progeny virions [1] [2] [3]. |
| Pharmacokinetics | Short plasma half-life; Zanamivir requires twice-daily inhalation [1] [4] | Markedly improved plasma half-life; long-acting [1] [2] |
The following diagram illustrates the unique mechanistic workflow of the conjugate compared to standard NAIs.
Here are the key methodologies used in the primary research on the this compound.
1. In Vivo Efficacy Study (Lethal Challenge Model)
2. Mechanistic Study (Cellular Targeting and Virion Assembly)